RO-05-2921
Descripción
Chemical Classification and Nomenclature
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one belongs to the benzodiazepine class of organic compounds, which are characterized by the fusion of a benzene ring and a diazepine ring system. The compound's systematic chemical name reflects its structural composition, with the International Union of Pure and Applied Chemistry nomenclature identifying it as 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. The Chemical Abstracts Service has assigned this compound the registry number 2898-08-0, providing a unique identifier for scientific and commercial purposes. Alternative nomenclature systems recognize this compound under various names, including 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-5-phenyl-, and the research designation Ro-05-2921, which reflects its development history within pharmaceutical research programs.
The molecular structure of 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one can be represented by the molecular formula C₁₅H₁₂N₂O, indicating the presence of fifteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The compound's systematic structure includes a seven-membered diazepine ring fused to a benzene ring, with a phenyl group attached at the 5-position and a carbonyl group at the 2-position. The International Chemical Identifier key for this compound is IVUAAOBNUNMJQC-UHFFFAOYSA-N, providing a standardized representation for database searches and chemical informatics applications. This structural arrangement places the compound within the broader category of heterocyclic organic compounds, specifically those containing nitrogen atoms within ring systems.
Historical Development in Benzodiazepine Research
The historical development of 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one is intrinsically linked to the pioneering work of chemist Leo Sternbach at Hoffmann-La Roche in the mid-1950s. Sternbach's research program initially focused on developing alternatives to existing tranquilizers, particularly meprobamate, which had gained popularity as an anti-anxiety medication. However, his investigation took an unexpected direction when he began examining quinazoline-3-oxide compounds, which he had previously studied as potential dyes during his earlier research in Poland. The serendipitous discovery occurred in 1955 when Sternbach synthesized chlordiazepoxide, the first benzodiazepine compound, through modifications of these earlier chemical structures.
The breakthrough moment came in April 1957, when Earl Reeder, a colleague of Sternbach, discovered a crystalline compound that had been set aside during laboratory cleaning. This compound, which would later be identified as chlordiazepoxide, demonstrated remarkable sedative, anticonvulsant, and muscle relaxant properties when subjected to standard animal testing protocols. The success of chlordiazepoxide, marketed as Librium in 1960, prompted Hoffmann-La Roche to pursue molecular modifications for enhanced therapeutic activity. Diazepam, known commercially as Valium, followed in 1963 and represented a significant advancement in benzodiazepine chemistry. By 1977, benzodiazepines had become the most prescribed medications worldwide, demonstrating their remarkable therapeutic impact.
The development of 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one emerged from this broader research program as scientists sought to understand the fundamental chemical requirements for benzodiazepine activity. This compound serves as a core structural template that lacks the specific substituents found in clinically active benzodiazepines like chlordiazepoxide and diazepam, making it valuable for structure-activity relationship studies. Research conducted throughout the 1960s and 1970s utilized this compound to investigate the molecular mechanisms underlying benzodiazepine action, particularly their interaction with gamma-aminobutyric acid neurotransmitter systems. The compound's relatively simple structure, compared to more complex benzodiazepine derivatives, has made it an essential reference standard for analytical chemistry applications and pharmaceutical research.
Position within 1,4-Benzodiazepin-2-one Family
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one occupies a central position within the 1,4-benzodiazepin-2-one chemical family, serving as a fundamental structural archetype from which numerous pharmaceutical compounds have been derived. The parent structure of this family, 2H-1,4-Benzodiazepin-2-one, contains the basic seven-membered diazepine ring fused to a benzene ring with a carbonyl group at the 2-position. This parent compound, with molecular formula C₉H₆N₂O and molecular weight 158.16 grams per mole, represents the simplest member of the family. The addition of a phenyl group at the 5-position in 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one creates a more complex structure that exhibits enhanced pharmaceutical relevance compared to the unsubstituted parent compound.
Within this chemical family, structural variations occur primarily through substitutions at different positions on both the benzene and diazepine rings. The 7-position of the benzene ring represents a particularly important site for substitution, as demonstrated by compounds such as 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e]diazepin-2-one. This brominated analog, with molecular formula C₁₅H₁₁BrN₂O and molecular weight 315.16 grams per mole, illustrates how halogen substitution can modify the chemical and biological properties of the basic 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one structure. Similarly, chlorine substitution at the 7-position, combined with methylation at the 1-position, produces compounds like diazepam, which contains the structural formula C₁₆H₁₃ClN₂O.
The relationship between 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one and clinically significant benzodiazepines demonstrates the importance of specific structural modifications in determining therapeutic activity. Diazepam, one of the most widely prescribed benzodiazepines, differs from the subject compound through the addition of a chlorine atom at the 7-position and a methyl group at the 1-position. These modifications significantly enhance the compound's affinity for gamma-aminobutyric acid receptors and improve its pharmacological properties. Other family members, such as various research intermediates and metabolites, maintain the core 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one structure while incorporating different substituent patterns.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 2H-1,4-Benzodiazepin-2-one | C₉H₆N₂O | 158.16 g/mol | No phenyl group at position 5 |
| 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one | C₁₅H₁₂N₂O | 236.27 g/mol | Base structure with phenyl group |
| 7-Bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | C₁₅H₁₁BrN₂O | 315.16 g/mol | Bromine substitution at position 7 |
| Diazepam | C₁₆H₁₃ClN₂O | 284.74 g/mol | Chlorine at position 7, methyl at position 1 |
Significance in Pharmaceutical Chemistry
The pharmaceutical significance of 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one extends across multiple domains of drug discovery and development, establishing it as a versatile compound for both research and commercial applications. In pharmaceutical development, this compound serves as a key intermediate in the synthesis of various benzodiazepine derivatives, providing a fundamental building block for creating anxiolytic and sedative medications. The compound's structural simplicity, combined with its chemical stability, makes it an ideal starting material for medicinal chemists seeking to develop new therapeutic agents with enhanced efficacy and reduced side effects. Research applications have demonstrated its utility in understanding the molecular mechanisms underlying benzodiazepine activity, particularly the interaction with neurotransmitter systems in the central nervous system.
Neuroscience research has extensively utilized 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one to investigate the fundamental principles of benzodiazepine action on gamma-aminobutyric acid receptor systems. The compound's interaction with these receptors provides insights into how benzodiazepines enhance inhibitory neurotransmission, leading to their characteristic sedative, anxiolytic, and anticonvulsant effects. Studies have shown that the compound can bind to gamma-aminobutyric acid receptors, thereby enhancing the activity of gamma-aminobutyric acid and promoting the release of inhibitory neurotransmitters. This mechanism of action has been crucial for understanding the broader pharmacological principles that govern benzodiazepine therapeutics.
Analytical chemistry applications represent another significant area where 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one demonstrates pharmaceutical importance. The compound is employed in developing analytical methods for detecting and quantifying benzodiazepines in biological samples, supporting toxicology studies and pharmacokinetic research. Its well-characterized chemical properties, including specific retention times in chromatographic systems and distinctive spectroscopic signatures, make it valuable as a reference standard for analytical laboratories. Drug formulation research has incorporated this compound into controlled-release medication systems, where its chemical stability and predictable dissolution characteristics contribute to enhanced therapeutic efficacy and improved patient compliance.
The compound's role in chemical synthesis extends beyond benzodiazepine chemistry, as researchers have utilized it as a building block for creating complex molecules with potential therapeutic applications. Patent literature documents various synthetic methodologies that employ 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one as a starting material for developing novel pharmaceutical compounds. These synthetic applications demonstrate the compound's versatility in organic chemistry and its continued relevance for discovering new therapeutic agents. The ongoing research interest in this compound reflects its fundamental importance in pharmaceutical chemistry and its potential for contributing to future drug development programs.
Propiedades
IUPAC Name |
5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUAAOBNUNMJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183178 | |
| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2898-08-0 | |
| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RO-05-2921 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-05-2921 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JHQ7M3460 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Synthesis via Aromatic Aldehydes
Research indicates that reacting derivatives like 7-chloro-5-phenyl-1,3-dihydro-1H-benzodiazepine-2-one with various aromatic aldehydes can yield substituted products with potential pharmacological activities. For example, one study reported yields of up to 65% when refluxing with specific aldehydes for a defined period.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used:
| Characterization Technique | Details |
|---|---|
| FTIR | Identifies functional groups through characteristic absorption peaks |
| NMR | Provides information on molecular structure and environment |
| MS | Confirms molecular weight and structure |
This compound can undergo various chemical transformations:
Oxidation Reactions
Oxidation can lead to the formation of oxides or other derivatives depending on the reagents used (e.g., potassium permanganate).
Reduction Reactions
Reduction reactions may convert the compound into its reduced forms using agents like lithium aluminum hydride.
Substitution reactions allow for the introduction of different functional groups into the benzodiazepine ring structure, enhancing its pharmacological profile.
The preparation methods for 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one encompass a variety of synthetic routes that leverage condensation reactions, cyclization techniques, and catalyst use to optimize yields and purity. Ongoing research continues to explore new methodologies and applications for this compound in pharmaceutical development and neuroscience research.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one serves as a crucial intermediate in synthesizing various benzodiazepine derivatives. These derivatives are essential for developing anxiolytic and sedative medications. The compound's anxiolytic properties are particularly valuable in treating anxiety disorders and insomnia.
Case Studies
- Anxiety Treatment : Clinical studies have shown that derivatives of 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one effectively alleviate symptoms of anxiety in patients with acute anxiety reactions. For instance, one study reported significant relief from anxiety symptoms in a patient after administration of a derivative .
Neuroscience Research
The compound is extensively used in neuroscience research to investigate the central nervous system's mechanisms. Its interaction with GABA-A receptors enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to decreased neuronal excitability.
Analytical Chemistry
In analytical chemistry, 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one is utilized to develop methods for detecting and quantifying benzodiazepines in biological samples. This application is vital for toxicology studies and pharmacokinetics.
Method Development
The compound aids in creating sensitive assays that can accurately measure benzodiazepine levels in plasma and urine samples, facilitating drug monitoring and compliance assessments.
Drug Formulation
The compound is incorporated into formulations for controlled-release medications. This application enhances therapeutic efficacy and patient compliance by providing a steady release of the active ingredient over time.
Formulation Examples
Controlled-release formulations containing 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one have been developed to improve the management of chronic anxiety and sleep disorders by minimizing peak-trough fluctuations in drug levels.
Chemical Synthesis
As a valuable building block in organic synthesis, 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one allows researchers to create complex molecules with potential therapeutic applications. Its unique structure facilitates the synthesis of new compounds with varied biological activities.
Synthesis Pathways
Research has demonstrated several synthetic routes to produce this compound efficiently, emphasizing its importance as a precursor in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. This results in the compound’s anxiolytic, sedative, and anticonvulsant properties .
Comparación Con Compuestos Similares
Key Findings:
Substituent Effects on Activity: 7-Position: Electron-withdrawing groups (e.g., Cl, NO2) enhance receptor binding and potency. For example, nitrazepam’s nitro group increases hypnotic efficacy compared to unsubstituted analogs . 3-Position: Hydroxylation (e.g., lorazepam, oxazepam) reduces lipophilicity, shortening half-life and minimizing accumulation . 5-Phenyl Modifications: Fluorination at the 3'-position (vs. 4') enhances ionization efficiency in NCI-MS, critical for trace detection .
Metabolic and Analytical Differences :
- Lorazepam (3-OH) undergoes glucuronidation without cytochrome P450 involvement, reducing drug-drug interactions compared to diazepam (metabolized via CYP3A4) .
- Diclazepam ’s 2-chlorophenyl group extends half-life, contributing to its emergence as a long-acting designer drug .
Clinical Efficacy :
- A double-blind study comparing chlordesmethyldiazepam (2-Cl-phenyl) and lorazepam (3-OH) found the former more effective in reducing neurotic anxiety, highlighting the impact of halogenation vs. hydroxylation on therapeutic outcomes .
Legal and Forensic Considerations
However, emerging analogs (e.g., diclazepam) challenge regulatory frameworks due to structural tweaks that evade controlled substance laws .
Structure-Activity Relationships (SAR)
- Lipophilicity : Substituents like methyl groups (e.g., diazepam’s 1-CH3) increase lipid solubility, enhancing blood-brain barrier penetration and duration of action .
- Ionization and Detection : The 4,5-imine bond is the primary site for electron capture in GC-NCI-MS, with sensitivity influenced by adjacent substituents (e.g., fluorine at 3'-position improves detection limits) .
Actividad Biológica
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of drugs, known for their sedative and anxiolytic properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and case studies.
The primary mechanism of action of 1,3-dihydro-5-phenyl-1,4-benzodiazepin-2-one involves its interaction with GABA-A receptors in the central nervous system. The compound acts as an allosteric modulator , enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which leads to increased neuronal hyperpolarization and decreased excitability .
Key Mechanisms:
- Binding Affinity : Binds to the benzodiazepine site on GABA-A receptors.
- Neuronal Effects : Increases the frequency of chloride channel opening, resulting in enhanced inhibitory neurotransmission.
Pharmacokinetics
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one exhibits specific pharmacokinetic properties:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Lipophilic nature allows it to cross the blood-brain barrier effectively.
- Metabolism : Primarily metabolized in the liver through oxidation and conjugation pathways.
Biological Activity and Effects
The biological activity of 1,3-dihydro-5-phenyl-1,4-benzodiazepin-2-one has been extensively studied in both laboratory settings and clinical trials.
Anxiolytic and Sedative Effects
Clinical case studies indicate significant anxiolytic effects:
- Case Study 1 : A female patient with acute anxiety was treated with 10 mg of the compound four times daily. Symptoms were relieved within a week .
- Case Study 2 : A 79-year-old male patient with anxiety due to hypochondriasis showed marked improvement after receiving 10 mg three times daily over a month .
Data Table: Summary of Clinical Findings
| Patient ID | Age | Diagnosis | Dosage (mg) | Treatment Duration | Outcome |
|---|---|---|---|---|---|
| I | 38 | Reactive Anxiety | 10 q.i.d. | 1 week | Symptoms relieved |
| B | 22 | Psychoneurotic Reaction | 15 t.i.d. | 3 weeks | Marked improvement |
| I.R. | 79 | Hypertension with Anxiety | 10 t.i.d. | 1 month | Symptoms disappeared |
| M.D. | 52 | Psychophysiological Reaction | 10 q.i.d. | Not specified | Excellent relief |
Applications in Research and Medicine
The compound is not only significant for its therapeutic applications but also serves as a precursor in the synthesis of various benzodiazepine derivatives used in pharmacology. Its potential applications include:
- Anxiolytics : Used for treating anxiety disorders.
- Anticonvulsants : Studied for its effects on seizure control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
